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Compound of Interest

Compound Name: 6-Bromo-5-iodopyridin-2-amine

Cat. No.: B1445822 Get Quote

An In-Depth Technical Guide to 6-Bromo-5-iodopyridin-2-amine and Its Isomers: Sourcing,

Synthesis, and Application in Drug Discovery

This technical guide provides a comprehensive overview of 6-bromo-5-iodopyridin-2-amine
and its closely related, commercially significant isomers for researchers, chemists, and

professionals in drug development. While the specific nomenclature "6-Bromo-5-iodopyridin-
2-amine" is precise, the most prevalently available and documented compound in chemical

catalogs and literature is its isomer, 5-Bromo-3-iodopyridin-2-amine. This guide will focus

primarily on this key building block, while providing context for the broader class of bromo-iodo-

aminopyridines.

Strategic Importance in Medicinal Chemistry
Halogenated pyridines are cornerstone building blocks in modern drug discovery. The strategic

placement of multiple, distinct halogen atoms on a pyridine ring, as seen in 5-Bromo-3-

iodopyridin-2-amine, offers a powerful tool for medicinal chemists. This "orthogonality" allows

for selective, sequential chemical reactions, enabling the construction of complex molecular

architectures that are pivotal for developing novel therapeutic agents.[1]

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the

foundation of this compound's utility. The C-I bond is weaker and more susceptible to oxidative

addition in palladium-catalyzed cross-coupling reactions, allowing for regioselective

functionalization at the 3-position while leaving the more robust C-Br bond at the 5-position
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available for subsequent transformations.[2][3] This feature is invaluable for building diverse

chemical libraries to probe structure-activity relationships (SAR) in drug candidates.

Commercial Availability and Sourcing
5-Bromo-3-iodopyridin-2-amine is readily available from a variety of chemical suppliers,

typically synthesized for research and development purposes. When sourcing this reagent, it is

critical to verify the CAS number and IUPAC name to ensure the correct isomer is procured.

Supplier
Example

CAS Number IUPAC Name
Molecular
Formula

Purity (Typical)

Thermo Scientific

Chemicals
381233-96-1

5-bromo-3-

iodopyridin-2-

amine

C₅H₄BrIN₂
≥97.5% (HPLC)

[4]

Various

Research

Chemical

Catalogs

697300-73-5

3-bromo-5-

iodopyridin-2-

amine

C₅H₄BrIN₂ ≥97%

Note: Pricing and availability are subject to change. Researchers should consult supplier

websites for current information. Purity and analytical data (e.g., NMR, HPLC) should be

confirmed with the supplier upon ordering.

Physicochemical Properties and Safety
A thorough understanding of the compound's properties is essential for safe handling, reaction

planning, and analytical characterization.

Table 2: Key Physicochemical and Safety Data for Halogenated Aminopyridines
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Property
Value (for 3-bromo-5-
iodopyridin-2-amine)

Data Source

Molecular Weight 298.91 g/mol PubChem[5]

Molecular Formula C₅H₄BrIN₂ PubChem[5]

Appearance Solid (form) Sigma-Aldrich

Storage
2-8°C, under inert gas,

protected from light
MySkinRecipes[6]

GHS Pictogram PubChem[5]

Hazard Statements

H302 (Harmful if swallowed),

H412 (Harmful to aquatic life

with long lasting effects)

PubChem[5]

Precautionary Statements
P264, P270, P273,

P301+P317, P330, P501
PubChem[5]

Researchers must always consult the specific Safety Data Sheet (SDS) provided by the

supplier before handling any chemical.

A Scalable Synthesis Protocol
The synthesis of 5-bromo-3-iodopyridin-2-amine is typically achieved via a two-step process

starting from the readily available 2-aminopyridine. This route is advantageous as it avoids the

use of harsh reagents like liquid bromine and provides good control over regioselectivity.[7][8]

Step 1: Regioselective Bromination Step 2: Iodination

2-Aminopyridine 2-Amino-5-bromopyridine
  NBS, Acetone, 10°C  

5-Bromo-3-iodopyridin-2-amine  KIO₃, KI, H₂SO₄, 100°C  

Click to download full resolution via product page
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Caption: Scalable two-step synthesis of 5-bromo-3-iodopyridin-2-amine.

Detailed Experimental Protocol[8]
Step 1: Synthesis of 2-Amino-5-bromopyridine

Reaction Setup: In a flask suitable for the scale, dissolve 2-aminopyridine (1.0 eq.) in

acetone. Cool the mixture to 10°C using an ice bath.

Reagent Addition: Prepare a solution of N-Bromosuccinimide (NBS) (1.05 eq.) in acetone.

Add the NBS solution dropwise to the cooled 2-aminopyridine solution over approximately

30-60 minutes, maintaining the internal temperature at 10°C. The use of NBS is critical as it

provides a milder, more selective bromination compared to liquid bromine, minimizing the

formation of the 2-amino-3,5-dibromopyridine byproduct.[7]

Reaction and Workup: Stir the mixture for 30 minutes after the addition is complete. Remove

the solvent via rotary evaporation.

Purification: Recrystallize the resulting crude solid from 90% ethanol to yield 2-amino-5-

bromopyridine as a yellow solid. A typical yield for this step is approximately 95%.[7]

Step 2: Synthesis of 5-Bromo-3-iodopyridin-2-amine

Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq.) in 2M sulfuric acid, add

potassium iodate (KIO₃) (0.5 eq.) portionwise with stirring. Heat the mixture to 100°C.

Iodinating Agent Generation: In a separate vessel, prepare a solution of potassium iodide

(KI) (0.6 eq.) in water. Add this KI solution dropwise to the hot reaction mixture over 30

minutes. The reaction between KIO₃ and KI in the acidic medium generates iodine in situ,

which then acts as the iodinating agent.

Reaction and Workup: Maintain stirring at 100°C for an additional 1.5 hours. Cool the

reaction to room temperature.

Isolation: Carefully adjust the pH of the solution to ~8 using aqueous ammonia. This will

precipitate the product. Cool the mixture to 10°C to maximize precipitation, then collect the

solid by filtration.
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Purification: Wash the filter cake with cold water and recrystallize from 85% ethanol to afford

the final product, 5-bromo-3-iodopyridin-2-amine. This step typically yields around 74%.[7]

Application in Cross-Coupling Chemistry
The primary application of this building block is in sequential, palladium-catalyzed cross-

coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the precise and

controlled introduction of different aryl or heteroaryl groups at two distinct positions on the

pyridine core.

5-Bromo-3-iodopyridin-2-amine 5-Bromo-3-aryl-pyridin-2-amine

1. Suzuki Coupling
(ArB(OH)₂, Pd Catalyst)

Selective at C-I bond 5-Aryl'-3-aryl-pyridin-2-amine

2. Suzuki Coupling
(Ar'B(OH)₂, Pd Catalyst)
Coupling at C-Br bond

Click to download full resolution via product page

Caption: Sequential Suzuki coupling enabled by differential halogen reactivity.

General Protocol for Regioselective Suzuki Coupling[3]
[10][11]

Reaction Setup: To a dry Schlenk flask, add 5-bromo-3-iodopyridin-2-amine (1.0 eq.), the

first arylboronic acid (ArB(OH)₂) (1.1-1.2 eq.), and a base such as potassium carbonate

(K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq.).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, typically

tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

Solvent and Reaction: Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

Heat the mixture to 80-90°C and monitor by TLC or LC-MS until the starting material is

consumed. The greater reactivity of the C-I bond ensures the reaction occurs selectively at

the 3-position.
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Workup and Isolation: After cooling, perform a standard aqueous workup and extract with an

organic solvent (e.g., ethyl acetate). Purify the crude product via column chromatography to

isolate the 5-bromo-3-aryl-pyridin-2-amine intermediate.

Second Coupling: The isolated intermediate can then be subjected to a second Suzuki

coupling reaction, often under more forcing conditions if necessary, with a different

arylboronic acid (Ar'B(OH)₂) to functionalize the 5-position.

This stepwise approach is fundamental to creating the complex, densely functionalized

heterocyclic cores found in many modern kinase inhibitors and other targeted therapeutics.[7]

[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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